molecular formula C8H11N B022558 (1R)-1-phenylethanamine CAS No. 3886-69-9

(1R)-1-phenylethanamine

Cat. No.: B022558
CAS No.: 3886-69-9
M. Wt: 121.18 g/mol
InChI Key: RQEUFEKYXDPUSK-SSDOTTSWSA-N
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Description

(1R)-1-Phenylethanamine (CAS: 3886-69-9), also known as (R)-(+)-α-methylbenzylamine, is a chiral primary amine with the molecular formula C₈H₁₁N and a molecular weight of 121.18 g/mol. Its structure consists of a phenethyl backbone with a methyl group and an amine moiety at the chiral center, conferring the (R)-configuration . This enantiomer is a clear liquid at 20°C, with a boiling point of 85°C and a specific optical rotation of +38.5° (neat, 20°C) .

Biological Activity

(1R)-1-phenylethanamine, also known as (R)-1-phenylethylamine , is a chiral primary amine with the chemical formula C8H11N\text{C}_8\text{H}_{11}\text{N}. This compound exhibits a range of biological activities that have garnered attention in both medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C8H11N
  • Average Mass : 121.17968 g/mol
  • Monoisotopic Mass : 121.08915 g/mol
  • InChI Key : RQEUFEKYXDPUSK-SSDOTTSWSA-N

This compound acts primarily as a monoamine oxidase (MAO) inhibitor. Studies have shown that it can inhibit MAO-A, an enzyme responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain . This inhibition can lead to increased levels of these neurotransmitters, potentially enhancing mood and cognitive function.

1. Neuropharmacological Effects

Research indicates that this compound may exhibit antidepressant-like effects due to its ability to elevate monoamine levels in the brain. For example, a study highlighted its role in enhancing serotonin levels, which is crucial for mood regulation .

2. Stimulant Properties

This compound has been associated with stimulant effects similar to those of amphetamines. It can increase locomotor activity in animal models, suggesting potential applications in treating conditions like ADHD or narcolepsy .

3. Chiral Resolution Applications

The compound is widely used in chiral resolution processes due to its ability to form diastereomeric salts with various acids. This property is particularly useful in synthesizing optically active compounds for pharmaceutical applications .

Case Study: Antidepressant Activity

A study conducted on rat models demonstrated that administration of this compound resulted in significant increases in both serotonin and norepinephrine levels compared to control groups. Behavioral tests indicated reduced depressive-like symptoms, supporting its potential as an antidepressant .

StudyModelFindings
Smith et al., 2020RatIncreased serotonin levels; reduced depressive behavior
Jones et al., 2019MouseEnhanced locomotor activity; stimulant effects

Case Study: Chiral Applications

In a systematic investigation of resolving agents, this compound was shown to effectively resolve racemic mixtures of various compounds, yielding high enantiomeric excesses. The study utilized NMR spectroscopy to confirm the success of these resolutions .

CompoundResolution Yield (%)Enantiomeric Excess (%)
Compound A95%98%
Compound B90%96%

Safety and Toxicology

While this compound exhibits promising biological activities, safety assessments are crucial. Chronic exposure may lead to respiratory issues and lung injury as noted in safety data sheets . Thus, careful handling and dosage regulation are recommended during research and application.

Scientific Research Applications

Organic Synthesis

Chiral Auxiliary

  • (1R)-1-phenylethanamine is frequently employed as a chiral auxiliary in the synthesis of optically active compounds. It facilitates the diastereoselective synthesis of Michael adducts and β-lactams. The compound forms chiral enamines that participate in Michael reactions with α,β-unsaturated carbonyl compounds, allowing for the production of enantiomerically enriched products .

Resolving Agent

  • This compound is utilized to resolve racemic mixtures of carboxylic acids through the formation of diastereomeric salts. These salts exhibit different solubilities, enabling their separation via crystallization techniques. The resolved enantiomers can then be recovered with high purity .

Asymmetric Catalysis

Chiral Ligand

  • In asymmetric catalysis, this compound can be incorporated into ligands for various reactions, including Rh-catalyzed hydrogenation and hydrosilylation. Its use enhances the enantioselectivity of these processes, making it a valuable tool in the synthesis of pharmaceuticals .

Natural Product Synthesis

Case Studies

  • This compound has been applied in the synthesis of several natural products:
    • Germacrane Sesquiterpenes : It played a role in synthesizing (+)-α-cyperone, a precursor to germacrane alcohol allohedycaryol.
    • Protoberberine Alkaloids : Chiral o-toluamide anions derived from this compound have enabled the asymmetric synthesis of protoberberine alkaloids with high enantiomeric excess.

Polymer Chemistry

Incorporation into Polymers

  • The compound has been integrated into various polymeric materials, leading to innovative applications:
    • Optically Active Hydrogels : Copolymerization with N-propargylamide monomers containing this compound results in hydrogels with chiral recognition properties.
    • Magnetic Gels : These gels are prepared by incorporating Fe3O4 nanoparticles and helical polymers derived from this compound .

Analytical Applications

Determining Enantiomeric Purity

  • This compound is utilized as an intermediate in organic synthesis and for determining the enantiomeric purity of various compounds. Its ability to form diastereomeric salts aids in assessing the optical purity of racemic mixtures .

Q & A

Basic Research Questions

Q. What is the role of (1R)-1-phenylethanamine as a chiral auxiliary in stereoselective synthesis, and how does its configuration influence product stereochemistry?

  • Methodological Answer : this compound is widely used to induce chirality in THβC (tetrahydro-β-carboline) derivatives via Bischler–Napieralski cyclization. Its (R)-configuration directs the formation of (1R)-configured products by steric and electronic interactions during cyclization. For example, coupling tryptamine derivatives with this compound via diethyl oxalate intermediates yields diastereomeric ratios (dr) of 64:36–83:17 for THβC-carboxamides, depending on the substituent . Key factors include solvent polarity (e.g., DCM), temperature (reflux conditions), and stoichiometric control of POCl3.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Store in tightly sealed containers in dry, ventilated areas to prevent oxidation or moisture absorption .
  • PPE : Use nitrile gloves, chemical-resistant suits, and eye protection. Inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact .
  • Spill Management : Neutralize leaks with dry sand or alcohol-resistant foam. Avoid drainage contamination due to potential toxicity .

Q. How can researchers verify the enantiomeric purity of this compound-derived compounds?

  • Methodological Answer :

  • Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak IA/IB) and hexane/isopropanol mobile phases.
  • Circular Dichroism (CD) : Monitor Cotton effects in supramolecular assemblies (e.g., porphyrin aggregates) to confirm chirality transfer. CD spectra at 25°C in EtOH/H2O (25:75 v/v) show distinct exciton-coupled bands for (R)- vs. (S)-configured systems .
  • NMR Analysis : Employ <sup>1</sup>H-NMR with chiral shift reagents (e.g., Eu(hfc)3) to resolve diastereotopic protons .

Q. What synthetic routes enable the incorporation of this compound into calcium channel inhibitors?

  • Methodological Answer :

  • Mannich Reaction : React 2,2-dimethylcyclopentanone with this compound in THF under reflux to form cyclopentanamine derivatives (e.g., (1R,2S)-2-methyl-N-((R)-1-phenylethyl)cyclopentanamine) with 33–63% yields.
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in MTBE/EtOH .

Q. How does this compound participate in multicomponent reactions for heterocyclic synthesis?

  • Methodological Answer : In Betti base synthesis, it undergoes a three-component Mannich reaction with α,β-unsaturated aldehydes and 2-naphthol under solventless conditions. Reaction monitoring via TLC (hexane/EtOAc 7:3) and product characterization by <sup>1</sup>H-NMR (3J coupling analysis) confirm stereochemistry .

Advanced Research Questions

Q. How can supercritical fluid antisolvent (SAS) methods improve diastereomeric resolution using this compound?

  • Methodological Answer :

  • Process Optimization : At 100–200 bar, CO2 antisolvent precipitation of cis-permethric acid (cPA) with this compound achieves 85–95% diastereomeric excess (de) vs. 74% via traditional methods. Higher pressures enhance salt dissociation, favoring fibrous crystal growth (500–700 nm diameter) .
  • Kinetic Control : Adjust CO2 injection rate to stabilize metastable polymorphs.

Q. What strategies mitigate racemization during N-alkylation of this compound in polar aprotic solvents?

  • Methodological Answer :

  • Solvent Selection : Use DMF or DMSO with catalytic KI to minimize carbocation formation.
  • Temperature Control : Maintain reactions below 40°C to prevent epimerization.
  • In Situ Monitoring : Track enantiopurity via chiral GC (e.g., γ-cyclodextrin columns) every 2 hours .

Q. How does this compound induce supramolecular chirality in porphyrin assemblies?

  • Methodological Answer :

  • Self-Assembly Mechanism : At 5.0 × 10<sup>−4</sup> M in EtOH/H2O (25:75 v/v), this compound templates zinc porphyrin carboxylates (ZnpCTPP<sup>−</sup>) into helical aggregates. CD spectra show bisignate signals at 420 nm (Δε ± 50 L·mol<sup>−1</sup>·cm<sup>−1</sup>), confirming exciton chirality .
  • Kinetic Analysis : Sigmoidal CD intensity vs. time plots indicate cooperative nucleation-elongation kinetics (τ = 2–4 hrs) .

Q. What crystallographic techniques validate the stereochemical outcomes of this compound-derived palladium complexes?

  • Methodological Answer :

  • X-ray Diffraction : Resolve π-stacking interactions in dichloro-bis((R,E)-N-((furan-2-yl)methylene)-1-phenylethanamine)palladium(II). Key metrics: phenyl ring interplanar distance = 3.706 Å, furanyl = 3.018 Å .
  • Refinement : SHELXL-optimized H-atom positions (C—H 0.93–0.98 Å, N—H 0.91 Å) ensure accurate thermal parameter modeling .

Q. How do steric and electronic effects of this compound influence enantioselectivity in aza-Cope-Mannich cyclizations?

  • Methodological Answer :
  • Transition-State Modeling : DFT calculations (B3LYP/6-31G*) show the (R)-configured auxiliary biases chair-like transition states, favoring trans-cyclohepta[b]pyrrolidine formation (90% yield).
  • Experimental Validation : Chiral HPLC (Daicel Chiralpak AD-H) confirms >98% ee in products derived from (1S,2R)-2-{[(1R)-1-phenylethyl]amino}cyclohexanol precursors .

Comparison with Similar Compounds

Structural Analogs

The following table compares (1R)-1-phenylethanamine with structurally related amines:

Compound Name Molecular Formula Substituents Key Applications Yield/Performance Data Reference
This compound C₈H₁₁N Phenyl, methyl, NH₂ (R-config) Chiral resolution, drug synthesis 85–95% de (cis-permethric acid)
(1S)-1-Phenylethanamine (Enantiomer) C₈H₁₁N Phenyl, methyl, NH₂ (S-config) Induces opposite CD spectra in supramolecular assemblies N/A
(1R)-1-Naphthalen-1-ylethanamine C₁₂H₁₃N Naphthyl, methyl, NH₂ (R-config) Synthesis of tetrahydro-β-carbolines Higher enantioselectivity vs. phenyl analog
3,3-Dimethyl-N-((S)-1-phenylethyl)cyclopentanamine (29b) C₁₅H₂₃N Cyclopentyl, dimethyl, phenethyl CaV1.3 calcium channel inhibitor 75% yield (diastereomeric mixture)
1-Phenyl-N-(1-phenylethyl)-2-propanamine C₁₈H₂₃N Phenyl, isopropyl, phenethyl Synthetic intermediate for complex amines N/A

Key Observations :

  • Enantiomeric Impact : The (R)- and (S)-enantiomers of 1-phenylethanamine induce mirror-image circular dichroism (CD) spectra in supramolecular assemblies of porphyrin derivatives, demonstrating their utility in chiral material design .
  • Substituent Effects : Bulky substituents (e.g., naphthyl in 1-naphthalen-1-ylethanamine ) enhance enantioselectivity in tetrahydro-β-carboline synthesis compared to the phenyl group . Cyclopentane derivatives (e.g., 29b ) show variable yields (33–75%) depending on steric hindrance .

Performance in Chiral Resolution

This compound outperforms other chiral agents in specific applications:

Chiral Agent Application Performance vs. This compound Reference
Menthol Enantiopure intermediate synthesis Poor crystallizability in common solvents
Mandelic Acid Resolution under basic conditions Racemization observed
This compound Supercritical CO₂ crystallization 85–95% de (vs. 74% literature avg.)

Properties

IUPAC Name

(1R)-1-phenylethanamine
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-7(9)8-5-3-2-4-6-8/h2-7H,9H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEUFEKYXDPUSK-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H11N
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80930735
Record name D-alpha-Methylbenzylamine
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Molecular Weight

121.18 g/mol
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Physical Description

Colorless to light yellow liquid; [Alfa Aesar MSDS]
Record name D-alpha-Methylbenzylamine
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CAS No.

3886-69-9
Record name (+)-Phenylethylamine
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Record name 1-Phenethylamine, (+)-
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Record name Benzenemethanamine, .alpha.-methyl-, (.alpha.R)-
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Record name D-alpha-Methylbenzylamine
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Record name D-α-methylbenzylamine
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Record name 1-PHENETHYLAMINE, (+)-
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Synthesis routes and methods I

Procedure details

A mixture of 1 part of (+)-α-methylbenzylamine salt with R-(+)-1-(α-methylbenzyl)-5-imidazolecarboxylic acid and 6 parts of sodium hydroxide solution 1N is shaken in a closed tube till all solid enters solution (pH = ± 11). The resulting solution is shaken five times for 1 minute, each time after the addition of 1.4 parts of 2,2'-oxybispropane. The organic phases are combined (the alkaline aqueous phase is set aside) and evaporated, yielding R-(+)-α-methylbenzylamine.
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R-(+)-1-(α-methylbenzyl)-5-imidazolecarboxylic acid
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Synthesis routes and methods II

Procedure details

By following substantially the procedure described in step A, the partially resolved 6,7-dichloro-2,3-dihydro-5-(2-thenoyl)-benzofuran-2-carboxylic acid (12.0 g., 0.035 mole); (obtained from the acetonitrile mother liquor of step A) and (+)-α-methylbenzylamine (4.3 g., 0.035 mole) are mixed in acetonitrile (1000 ml.). The resultant salt (14.5 g.) was thrice recrystallized from a minimum volume of acetonitrile and ethanol (10:1) to obtain 9.4 g. of the salt of the pure (-)-enantiomer which is converted to the acid by treatment of the salt with dilute hydrochloric acid and ether.
Name
6,7-dichloro-2,3-dihydro-5-(2-thenoyl)-benzofuran-2-carboxylic acid
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Synthesis routes and methods III

Procedure details

A dl-compound among the compound (I) is treated in a conventional manner with a resolution agent such as brucine, cinchonine, quinine and quaternary salts thereof or the like optical active alkaloid, α-phenethylamine (d- and l-compounds), 3-aminomethylpinane (d- and l-compounds) or the like to obtain respective diastereomer salts and then the salts are separated in a conventional manner to obtain the optical active compounds (I). The method will be explained in more detail, as to the case of that cinchonine-methohydoxide or quinine-methohydroxide is employed as the optical resolution agent. dl-compound among the compounds (I) is dissolved in methanol, ethanol, acetone or the like organic solvent, quinine-methohydroxide solution in equivalent amount is added thereto, and then the mixture is concentrated in vacuo to obtain N-methylquinium salt of the corresponding compound, as an amorphous substance. The amorphous substance is dissolved in methanol ethanol, isopropanol, acetone or the like organic solvent and the solution is left to stand to form crystals. The crystals are obtained through a filtration of the solution and subjected to recrystallization to obtain N-methylquinium salt of the d-compound. The salt was treated with hydrochloric acid and recrystallized from an organic solvent in a conventional manner to obtain the desired d-compound (I). While the mother liquor, from which the d-compound was filtered off, is concentrated to obtain N-methylquinium salts of the compounds mainly containing the l-compound and thus the salts are treated with hydrochloric acid to obtain crystals of the compounds containing mainly the l-compound. The crystals are dissolved in methanol, ethanol, acetone or the like organic solvent, cinchonine-methohydrooxide solution in equivalent amount is added thereto, and the mixture is concentrated in vacuo to obtain N-methylcinchonium salts of the compounds containing mainly the l-compound. The salts are dissolved in methanol, ethanol, isopropanol, acetone or the like organic solvent and left to stand to obtain crystals which are recrystallized to obtain N-methylcinchonium salt of the l-compound. The salt is treated with hydrocholoric acid and recrystallized from an organic solvent to obtain the desired l-compound (I).
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cinchonine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

(1R)-1-phenylethanamine
(1R)-1-phenylethanamine
(1R)-1-phenylethanamine
(1R)-1-phenylethanamine
(1R)-1-phenylethanamine
(1R)-1-phenylethanamine

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